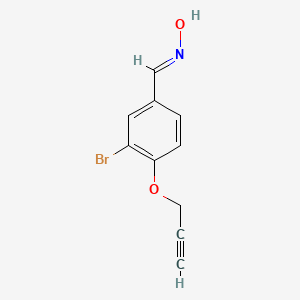
3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemically synthesized compound with notable characteristics. Its relevance in various chemical processes and studies is due to its distinct molecular structure and reactive properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, often starting with basic aldehydes and incorporating bromine elements. The process typically involves nucleophilic substitution reactions, followed by refinement steps to achieve the desired molecular structure (Balachander & Manimekalai, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is generally characterized using spectroscopic methods like FT-IR, GC-MS, and NMR spectroscopy. Computational methods like geometry optimization and potential energy scan studies also play a crucial role in predicting the favored conformations of these compounds (Balachander & Manimekalai, 2017).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One study focuses on the catalyst-dependent metathesis reactions between 3-en-1-ynamides and nitrosoarenes, showcasing the use of Ag(I) or Zn(II) to produce benzaldehyde derivatives through unprecedented 1,4-metathesis reactions. This process enhances molecular complexity, indicating potential applications in synthetic organic chemistry (Gawade, Huple, & Liu, 2014).
Plant Growth Regulation
Another research area explores benzaldehyde O-alkyloximes, including those derived from bromobenzaldehydes, as new plant growth regulators. The introduction of a bromine atom to the benzene ring enhances phytotoxic activity, suggesting their use in agricultural sciences to regulate plant growth (Yoshikawa & Doi, 1998).
Antioxidant, Antimicrobial, and Anticancer Properties
Further, compounds related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. For instance, derivatives demonstrated significant cytotoxic activity against breast adenocarcinoma cell lines, highlighting their potential in medical research for developing new therapeutic agents (Konuş et al., 2019).
Organic Synthesis and Photocatalysis
In organic synthesis, the compound has been part of studies exploring the oxidative esterification of benzaldehyde, with applications in the development of efficient synthetic pathways for producing esters under environmentally friendly conditions. This illustrates the compound's role in advancing green chemistry practices (Biajoli, Peringer, & Monteiro, 2017).
Photochemical Applications
Lastly, the use of benzaldehyde derivatives, including those related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime, in photochemical applications has been reported. Such compounds have been used as photolabile protecting groups for aldehydes and ketones, showcasing their utility in the controlled release of these functional groups under light irradiation (Lu et al., 2003).
Eigenschaften
IUPAC Name |
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTSPIQUZWUUHV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

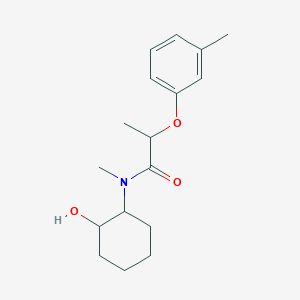
![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)
![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
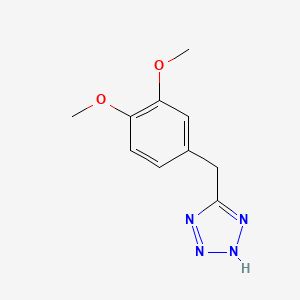
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
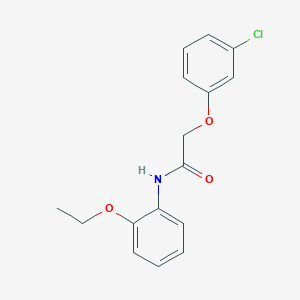
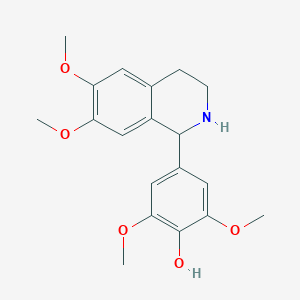
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)